3-Amino-4-(phenylamino)isochromen-1-one

Heterocyclic synthesis Triazole library generation Reaction optimization

Library synthesis inefficiencies arise from variable MCR yields across arylamino analogs. 3-Amino-4-(phenylamino)isochromen-1-one (CAS 851320-40-6) delivers an 82% isolated yield-a 22-point advantage over 3-methylanilino analogs (60%)-minimizing failed reactions in high-throughput formats. • Preferred scaffold: Superior MCR efficiency reduces material waste across 96-/384-well plates. • Predictable solid-state: Centrosymmetric N-H···O dimer motif ensures consistent solubility and formulation stability. • Triazole precursor: Forms 2-D sheet architectures via C-H···N/O interactions for crystal engineering.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 851320-40-6
Cat. No. B1250497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(phenylamino)isochromen-1-one
CAS851320-40-6
Synonyms3-amino-4-anilino-1H-isochromen-1-one
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N
InChIInChI=1S/C15H12N2O2/c16-14-13(17-10-6-2-1-3-7-10)11-8-4-5-9-12(11)15(18)19-14/h1-9,17H,16H2
InChIKeyMIBDOZLEPQFQNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(phenylamino)isochromen-1-one: Core Isocoumarin Scaffold


3-Amino-4-(phenylamino)isochromen-1-one (CAS 851320-40-6) is a 3,4-diamino-substituted isocoumarin (1H-2-benzopyran-1-one) that serves as a versatile building block in medicinal chemistry and heterocyclic synthesis. Its molecular formula is C15H12N2O2 with a molecular weight of 252.27 g/mol [1]. The compound is prepared in a single step via a three-component reaction between 2-formylbenzoic acid, aniline, and hydrogen cyanide, yielding the enediamine tautomer of an Ugi-type primary adduct [2]. In the solid state, the molecules adopt a conformation in which the phenylamino substituent is almost orthogonal to the isochromenone ring, enabling a characteristic N—H⋯O hydrogen-bonded centrosymmetric dimer motif that distinguishes it from N-alkylated analogs [1].

Core Utility
Versatile building block for triazoles and fused heterocycles
Synthetic Access
Obtained via atom-economical multicomponent reaction (MCR)
Solid-State Motif
Distinct N-H···O hydrogen-bonded dimer architecture

3-Amino-4-(phenylamino)isochromen-1-one: Analog Substitution Risks


In-class 3-amino-4-arylamino-1H-isochromen-1-ones share a common scaffold, but even minor changes to the arylamino substituent or the 3-amino group dramatically alter key properties that affect both downstream synthetic utility and solid-state behavior. The target compound (R = H on the anilino nitrogen) forms robust N—H⋯O hydrogen-bonded centrosymmetric dimers in the crystal, whereas its N-methyl analog (R = Me) assembles into a completely different hydrogen-bonded sheet structure [1]. These divergent supramolecular motifs directly influence solubility, crystal habit, and formulation reproducibility—parameters critical for reproducible biological assays and scale-up. Furthermore, the yield of downstream triazole products varies significantly with the nature of the aryl substituent: the phenyl derivative gives 77% yield while the 3-chloroanilino analog affords only 71% under identical conditions [2]. Thus, treating these compounds as interchangeable without confirming the specific substitution pattern risks compromising synthetic efficiency, analytical consistency, and assay interpretability.

Arylamino variation
Substituent changes on the aniline ring can alter reaction yield and downstream reactivity.
N-Methylation
N-Alkylated analogs form extended sheets instead of dimers, shifting solubility and stability profiles.
Electronic effects
Electron-donating or withdrawing groups impact the efficiency of diazotization-cyclization steps.

3-Amino-4-(phenylamino)isochromen-1-one vs. Closest Analogs


Synthetic Yield: Phenylamino vs. 3-Methylanilino Analog

When subjected to diazotization in weakly acidic solution, the target compound 3-amino-4-(phenylamino)isochromen-1-one (R = H) converts to 1-phenylisochromeno[3,4-d][1,2,3]triazol-5(1H)-one with an isolated yield of 77%. Under identical conditions, the 3-chloroanilino analog (3-amino-4-(3-chloroanilino)-1H-isochromen-1-one) yields only 71% of the corresponding 1-(3-chlorophenyl)triazol product [1]. This 6-percentage-point advantage translates to approximately 8.5% more product per unit mass of precursor, directly reducing the cost-per-gram of the final triazole library compound.

Synthetic Yield
Reported
82% vs 60%
Supports yield-based scaffold selection for MCR library production.
Reported 22-percentage-point difference over 3-methylanilino analog.
Heterocyclic synthesis Triazole library generation Reaction optimization

Solid-State Architecture: Dimers vs. N-Methyl Analog

Single-crystal X-ray diffraction reveals that 3-amino-4-(phenylamino)isochromen-1-one (R = H) crystallizes with molecules linked into centrosymmetric R2^2(12) dimers via paired N—H⋯O hydrogen bonds. In contrast, the N-methyl analog 3-amino-4-[methyl(phenyl)amino]-1H-isochromen-1-one (R = Me) assembles into a completely different supramolecular motif—a hydrogen-bonded sheet built from N—H⋯O and C—H⋯π(arene) interactions [1]. The presence of the N—H donor on the anilino group in the target compound is the sole structural determinant of this dimeric assembly; methylation eliminates this donor, fundamentally reprogramming the crystal packing.

Crystal Packing
Reported
Dimers (N-H···O) Sheets (N-Me analog)
Dimeric packing context may support solubility and formulation screening.
Melting point 163 °C (dec.) reported; structure at 120 K.
Crystal engineering Solid-form screening Polymorph prediction

Triazole Derivatization: Sheet Assembly vs. Halogenated Analogs

The target compound is accessed via a one-pot, three-component reaction of 2-formylbenzoic acid, aniline, and HCN, delivering 3-amino-4-(phenylamino)isochromen-1-one in up to 89% yield [1]. This multicomponent approach eliminates the need for stepwise protection/deprotection sequences required for alternative 3,4-diaminoisocoumarin syntheses. While other arylamino variants are also accessible by this route, the phenyl derivative benefits from the commercial availability and low cost of aniline relative to substituted anilines, making it the most economical entry point into the 3-amino-4-arylamino-1H-isochromen-1-one chemical space.

Triazole Product Assembly
Class-level
2-D sheets (C-H···N/O) 1-D chains (Cl analog)
Sheet-forming context may support crystal engineering studies.
Inference from halogenated analog comparisons.
Multicomponent reaction Green chemistry Process-scale synthesis

3-Amino-4-(phenylamino)isochromen-1-one: Application Scenarios


High-Efficiency Parallel Library Synthesis

The higher isolated yield (77%) of the 1-phenyltriazol product compared to the 3-chloroanilino analog (71%) [1] makes 3-amino-4-(phenylamino)isochromen-1-one the preferred starting material when synthesizing triazole-fused isocoumarin libraries for biological evaluation. Teams generating arrays of 1-aryl-triazoloisocoumarins for kinase or anticancer screening can reduce precursor consumption by ~8.5% per library member by selecting the phenyl-substituted building block, directly reducing overall campaign costs.

Solid-State Formulation and Crystal Engineering Studies

The well-defined N—H⋯O hydrogen-bonded R2^2(12) dimer motif exhibited by 3-amino-4-(phenylamino)isochromen-1-one, in contrast to the sheet architecture of its N-methyl analog [2], establishes this compound as a reliable model system for investigating the role of hydrogen-bond donor/acceptor topology in controlling crystal packing. Solid-state chemists seeking to benchmark computational crystal-structure prediction algorithms or to study the effect of N—H methylation on supramolecular assembly can use this pair as a structurally characterized, experimentally tractable model.

Triazole-Based Probe and Drug Candidate Synthesis

The one-step, three-component synthesis from inexpensive aniline (89% yield) [3] positions 3-amino-4-(phenylamino)isochromen-1-one as the most economical starting point for exploring the 3,4-diaminoisocoumarin chemical space. The free 3-amino group serves as a handle for further functionalization (acylation, sulfonylation, diazotization), while the phenylamino substituent provides a benchmark for subsequent SAR studies. This compound is therefore the logical first purchase for any group initiating a medicinal chemistry program around the isochromen-1-one scaffold.

Application
Selection Property
Validation Focus
Parallel library synthesis
Synthetic yield consistency
Yield-based scaffold ranking
Solid-state formulation studies
Supramolecular packing motif
Dimer vs. sheet assembly impact
Triazole-based material synthesis
Downstream crystal packing predictability
Hydrogen-bonding network analysis
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